

# **Technical Support Center: JNJ-47965567**

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Compound of Interest		
Compound Name:	JNJ-47965567	
Cat. No.:	B608231	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist.

# **Frequently Asked Questions (FAQs)**

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

**JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. [1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in neuroinflammation and other pathophysiological processes.[2][3] **JNJ-47965567** acts as a non-competitive antagonist to block the ion channel function.[4] Its high affinity and selectivity make it an excellent tool for investigating the role of the central P2X7 receptor in rodent models of CNS pathophysiology.[1][2]

Q2: What is the recommended vehicle control for in vitro experiments?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used vehicle for **JNJ-47965567**.[4][5] It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration in the assay is low and consistent across all experimental conditions, including the vehicle control group, to avoid solvent-induced artifacts.[4]

Q3: What is the recommended vehicle control for in vivo experiments?



For in vivo administration, particularly intraperitoneal (i.p.) injections in rodent models, cyclodextrins are the recommended vehicle to improve the solubility of **JNJ-47965567** in aqueous solutions. Specific examples from literature include:

- 2-(hydroxypropyl)-beta-cyclodextrin[6]
- 30% SBE-β-cyclodextrin[7]

The choice of cyclodextrin may depend on the specific experimental protocol and animal model. It is crucial to administer the same vehicle solution without the compound to the control group.

Q4: What are the solubility properties of JNJ-47965567?

JNJ-47965567 exhibits the following solubility characteristics:

- Soluble up to 100 mM in DMSO.
- Soluble up to 50 mM in 1eq. HCl.
- It is also soluble in DMF and Ethanol.[8]
- It is considered insoluble in water.[9]

Q5: What are the typical effective concentrations for in vitro and in vivo studies?

- In vitro: The potency of JNJ-47965567 varies across species and cell types. For instance, it blocks IL-1β release with pIC50 values of 6.7 in human whole blood, 7.5 in human monocytes, and 7.1 in rat microglia.[1][2] Complete blockade is often achieved at concentrations around 1 μM.[1]
- In vivo: A common effective dose used in rodent models is 30 mg/kg administered intraperitoneally.[2][4][7]

# **Troubleshooting Guide**

Issue 1: Inconsistent or unexpected results in my in vitro assay.



- Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the exact same final
  concentration as in your JNJ-47965567 treated samples. High concentrations of DMSO can
  have off-target effects.
- Solubility: JNJ-47965567 may precipitate in aqueous solutions. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect for any precipitation.
- Assay Conditions: The potency of JNJ-47965567 can be influenced by factors such as protein binding in the media.[1] Consider these factors when comparing results across different assay systems.

Issue 2: The compound does not appear to be effective in my in vivo model.

- Vehicle and Administration: Ensure proper solubilization in the chosen vehicle (e.g., cyclodextrin). Improper formulation can lead to poor bioavailability. The route and frequency of administration should be consistent with established protocols.[4][7]
- Dose Selection: The effective dose can vary between different animal models and disease states. A dose of 30 mg/kg has been shown to be effective in some models, but dose-response studies may be necessary for your specific application.[2][7]
- Blood-Brain Barrier Penetration: While JNJ-47965567 is brain penetrant, factors influencing
  its distribution to the target site should be considered.

### **Data Presentation**

Table 1: Potency of JNJ-47965567 in Different Systems



System	Parameter	Value
Human P2X7	pKi	7.9 ± 0.07
Rat P2X7	pKi	7.9
Human Whole Blood	pIC50 (IL-1β release)	6.7 ± 0.07
Human Monocytes	pIC50 (IL-1β release)	7.5 ± 0.07
Rat Microglia	pIC50 (IL-1β release)	7.1 ± 0.1
Human Recombinant P2X7	pIC50 (Calcium Flux)	8.3
Mouse Recombinant P2X7	pIC50 (Calcium Flux)	7.5
Rat Recombinant P2X7	pIC50 (Calcium Flux)	7.2

Source: Data compiled from multiple studies.[1][2][5]

# **Experimental Protocols**

Protocol 1: In Vitro Inhibition of ATP-Induced IL-1β Release from Human Monocytes

- Cell Preparation: Isolate human monocytes from whole blood using standard density gradient centrifugation methods.
- Stock Solution Preparation: Prepare a 10 mM stock solution of JNJ-47965567 in DMSO.
- Cell Treatment:
  - Pre-incubate the isolated monocytes with varying concentrations of JNJ-47965567 (e.g., 1 nM to 10 μM) or vehicle (DMSO) for 15-30 minutes at 37°C.
  - Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
- Stimulation: Induce IL-1β release by stimulating the cells with an appropriate agonist, such as BzATP.
- Quantification: After a suitable incubation period, collect the cell supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit.

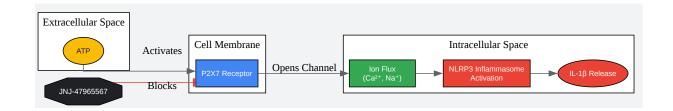


• Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a fourparameter logistic equation.

Protocol 2: In Vivo Administration in a Rodent Model of Neuropathic Pain

- Animal Model: Utilize a standard rat model of neuropathic pain.
- Vehicle Preparation: Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.
- Drug Formulation: Suspend **JNJ-47965567** in the 30% SBE-β-cyclodextrin vehicle to achieve a final concentration for a 30 mg/kg dose.
- Administration: Administer the JNJ-47965567 suspension or the vehicle control intraperitoneally (i.p.) to the rats.
- Behavioral Testing: Assess pain-related behaviors at specified time points postadministration using standard methods (e.g., von Frey filaments for mechanical allodynia).
- Data Analysis: Compare the behavioral responses between the **JNJ-47965567**-treated group and the vehicle-treated group using appropriate statistical tests.

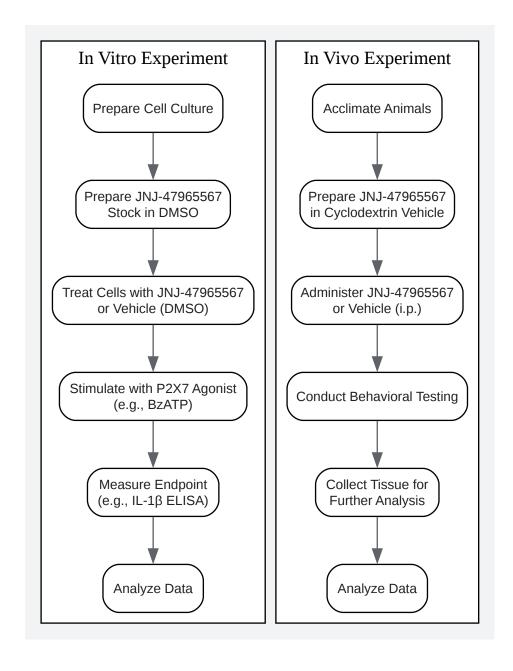
## **Visualizations**



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Caption: P2X7 receptor signaling pathway and the inhibitory action of **JNJ-47965567**.

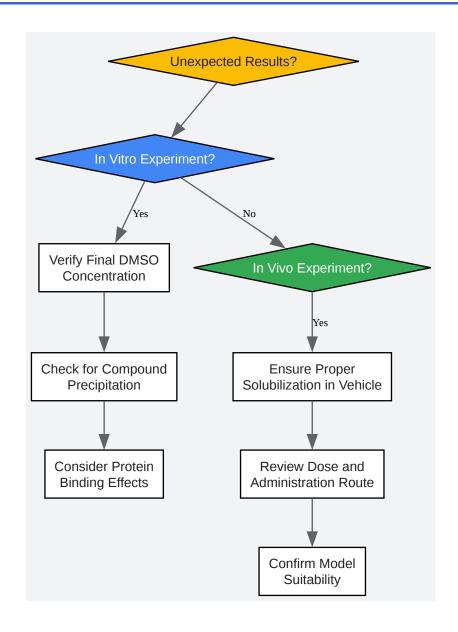




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Caption: General experimental workflows for in vitro and in vivo studies with JNJ-47965567.





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Caption: A logical troubleshooting guide for experiments involving **JNJ-47965567**.

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## Troubleshooting & Optimization





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